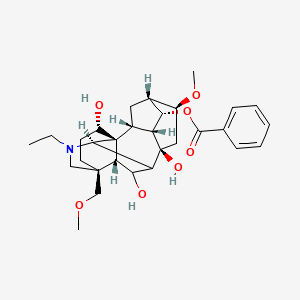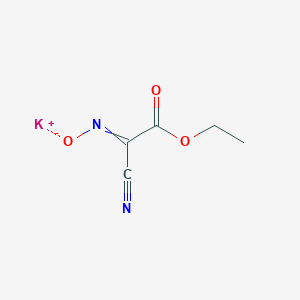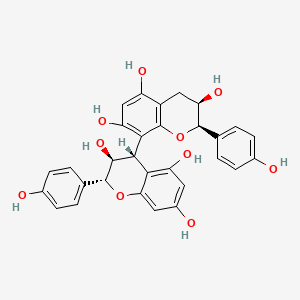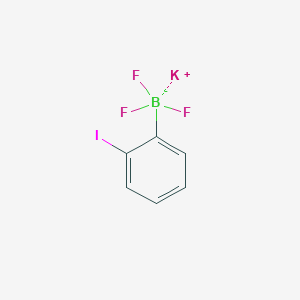
Carmichaenine C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carmichaenine C is a naturally occurring aconitine-type C19-diterpenoid alkaloid. It is isolated from the aerial parts of the plant Aconitum carmichaeli, which belongs to the Ranunculaceae family . This compound is known for its complex molecular structure and significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Carmichaenine C typically involves extraction from the plant Aconitum carmichaeli. The process includes several steps such as extraction, crystallization, separation, and purification . The solvents commonly used in these processes include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The process is optimized to ensure high yield and purity of the compound. The use of advanced chromatographic techniques is common to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Carmichaenine C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated derivatives .
科学的研究の応用
Carmichaenine C has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Carmichaenine C involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction leads to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Carmichaenine C is unique among aconitine-type C19-diterpenoid alkaloids due to its specific molecular structure and biological activities. Similar compounds include:
- Carmichaenine A
- Carmichaenine B
- Carmichaenine D
- Carmichaenine E
- 14-Benzoylneoline
- Neoline
- 10-Hydroxyneoline
- Neolinine
- Songoramine
- Songorine
特性
分子式 |
C30H41NO7 |
|---|---|
分子量 |
527.6 g/mol |
IUPAC名 |
[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C30H41NO7/c1-4-31-14-28(15-36-2)11-10-20(32)30-18-12-17-19(37-3)13-29(35,22(26(30)31)23(33)25(28)30)21(18)24(17)38-27(34)16-8-6-5-7-9-16/h5-9,17-26,32-33,35H,4,10-15H2,1-3H3/t17-,18-,19+,20+,21-,22?,23+,24+,25-,26-,28+,29-,30+/m1/s1 |
InChIキー |
DQTNVONSIQDYGN-APBCSOOVSA-N |
異性体SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)OC)O)O)O)COC |
正規SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)O)O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B1496010.png)



![Methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1496028.png)


![(1'S,3S,3'R,7R,7'R,9'S,10'S)-12'-Acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B1496040.png)
